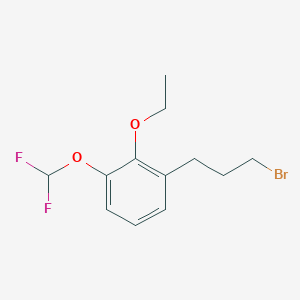
1-(3-Bromopropyl)-3-(difluoromethoxy)-2-ethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-3-(difluoromethoxy)-2-ethoxybenzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of a bromopropyl group, a difluoromethoxy group, and an ethoxy group attached to a benzene ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-(3-Bromopropyl)-3-(difluoromethoxy)-2-ethoxybenzene typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Etherification: The difluoromethoxy and ethoxy groups can be introduced through etherification reactions. This involves the reaction of the corresponding alcohols (difluoromethanol and ethanol) with the brominated intermediate in the presence of a base, such as sodium or potassium hydroxide, to form the desired ether linkages.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to accelerate the reactions.
Analyse Des Réactions Chimiques
1-(3-Bromopropyl)-3-(difluoromethoxy)-2-ethoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromopropyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives, depending on the reagents and conditions used.
Hydrolysis: The ether linkages in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and phenols.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or other reactants involved.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-3-(difluoromethoxy)-2-ethoxybenzene has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and the development of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(3-Bromopropyl)-3-(difluoromethoxy)-2-ethoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The difluoromethoxy and ethoxy groups can influence the compound’s binding affinity and specificity for its targets, as well as its overall pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
1-(3-Bromopropyl)-3-(difluoromethoxy)-2-ethoxybenzene can be compared with other similar compounds, such as:
1-(3-Bromopropyl)-2-methoxybenzene: Lacks the difluoromethoxy group, resulting in different chemical properties and reactivity.
1-(3-Bromopropyl)-3-methoxy-2-ethoxybenzene: Lacks the difluoromethoxy group, which may affect its biological activity and applications.
1-(3-Bromopropyl)-3-(trifluoromethoxy)-2-ethoxybenzene: Contains a trifluoromethoxy group instead of a difluoromethoxy group, which can significantly alter its chemical and biological properties.
The presence of the difluoromethoxy group in this compound imparts unique properties that distinguish it from these similar compounds, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H15BrF2O2 |
|---|---|
Poids moléculaire |
309.15 g/mol |
Nom IUPAC |
1-(3-bromopropyl)-3-(difluoromethoxy)-2-ethoxybenzene |
InChI |
InChI=1S/C12H15BrF2O2/c1-2-16-11-9(6-4-8-13)5-3-7-10(11)17-12(14)15/h3,5,7,12H,2,4,6,8H2,1H3 |
Clé InChI |
QXRCAGIGDYENBU-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC=C1OC(F)F)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



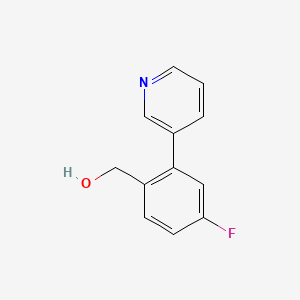

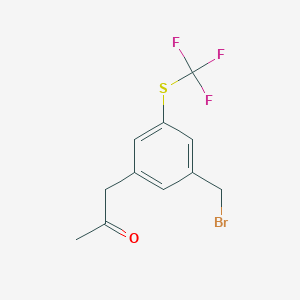
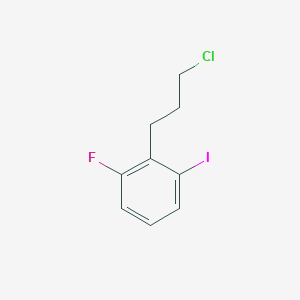
![2,4,6,7-Tetrachloropyrido[2,3-d]pyrimidine](/img/structure/B14066435.png)
![Triethyl[(naphthalen-1-yl)methyl]silane](/img/structure/B14066436.png)
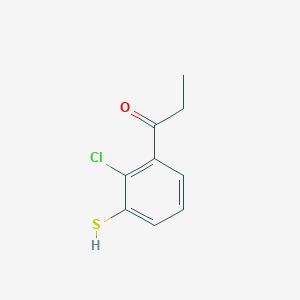
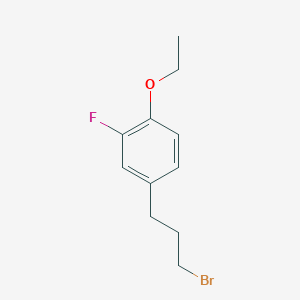
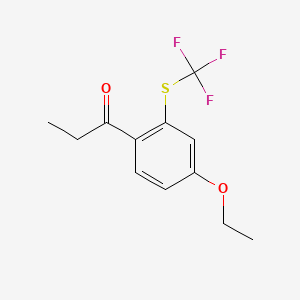


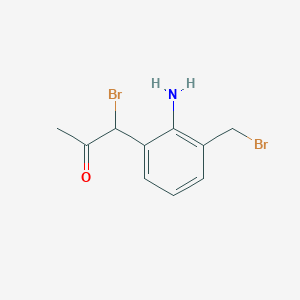
![3-(4-methoxy-2-methylphenyl)-2,5-dimethyl-N-[(1R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14066474.png)
